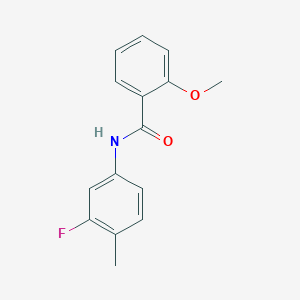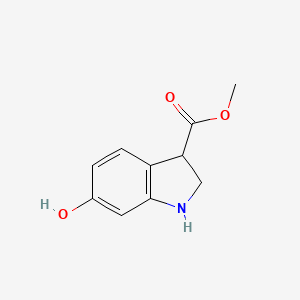
Methyl 6-hydroxyindoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-hydroxyindoline-3-carboxylate is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-hydroxyindoline-3-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. This method involves the reaction of phenylhydrazine with a carbonyl compound, followed by acid-catalyzed cyclization. For instance, the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol yields the desired indole derivative .
Industrial Production Methods
Industrial production of indole derivatives, including this compound, often employs biotechnological approaches. These methods utilize microbial cell factories to produce indole derivatives from precursors like glucose or tryptophan through fermentation processes. This approach is advantageous due to its sustainability and potential for large-scale production .
化学反应分析
Types of Reactions
Methyl 6-hydroxyindoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydroindoles.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents such as halogens and nitrating agents are employed under acidic conditions.
Major Products Formed
科学研究应用
Methyl 6-hydroxyindoline-3-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: The compound is used in the study of biological pathways and as a probe for enzyme activity.
Medicine: It has potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory activities.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of methyl 6-hydroxyindoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system allows the compound to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological processes, contributing to its therapeutic effects .
相似化合物的比较
Similar Compounds
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- Ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate
- Methyl 2-amino-3,3,3-trifluoro-2-(6-fluoro-1H-indol-3-yl)propanoate
Uniqueness
Methyl 6-hydroxyindoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C10H11NO3 |
|---|---|
分子量 |
193.20 g/mol |
IUPAC 名称 |
methyl 6-hydroxy-2,3-dihydro-1H-indole-3-carboxylate |
InChI |
InChI=1S/C10H11NO3/c1-14-10(13)8-5-11-9-4-6(12)2-3-7(8)9/h2-4,8,11-12H,5H2,1H3 |
InChI 键 |
BKGHKBSHDHOUEK-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1CNC2=C1C=CC(=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


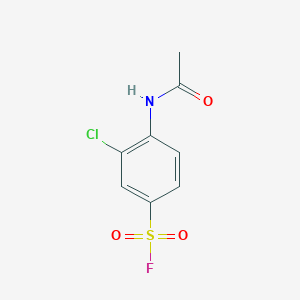
![1-(2,4-Dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)-2,2,2-trifluoroethan-1-one](/img/structure/B13352280.png)
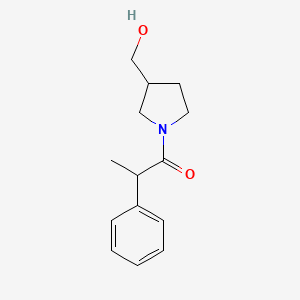
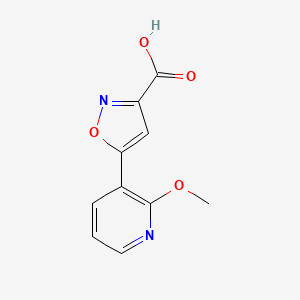

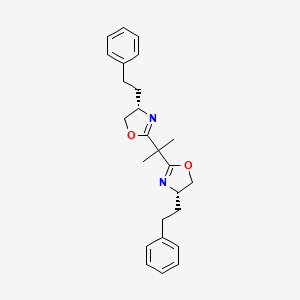
![3-[(Propan-2-ylsulfanyl)methyl]-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352299.png)
![N-[(2,4-Dimethylphenyl)methyl]-1,3-benzodioxole-5-methanamine](/img/structure/B13352307.png)
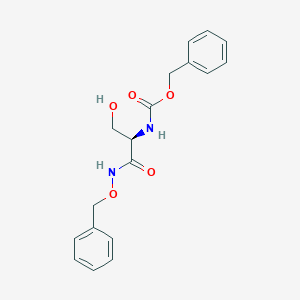
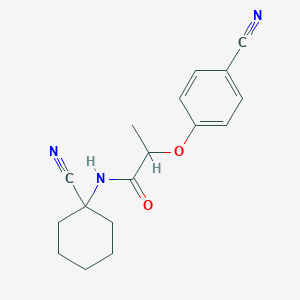
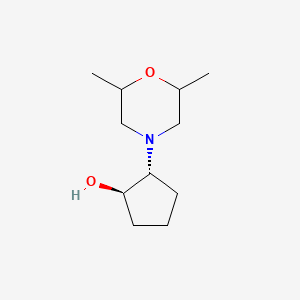
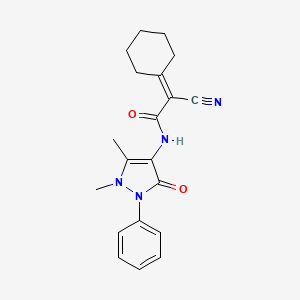
![7-Methyl-8-phenyl-2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B13352342.png)
